tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate

asymmetric synthesis chiral building blocks stereochemical induction

tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate (C₁₀H₁₉NO₃, MW 201.26 g/mol) is a chiral, enantiomerically defined azetidine derivative bearing a Boc (tert-butoxycarbonyl) protecting group at N1, a hydroxymethyl substituent at C3 in the R-configuration, and a methyl group at C2 in the S-configuration. Azetidines are increasingly recognized as privileged scaffolds in medicinal chemistry due to their combination of significant ring strain (~25.4 kcal/mol) and adequate stability for handling—a balance that positions them between highly reactive aziridines (27.7 kcal/mol) and comparatively inert pyrrolidines (5.4 kcal/mol).

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
Cat. No. B12851212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCC1C(CN1C(=O)OC(C)(C)C)CO
InChIInChI=1S/C10H19NO3/c1-7-8(6-12)5-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1
InChIKeyGCKYULDQJWNXBA-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate: Chiral Azetidine Building Block for Stereocontrolled Synthesis


tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate (C₁₀H₁₉NO₃, MW 201.26 g/mol) is a chiral, enantiomerically defined azetidine derivative bearing a Boc (tert-butoxycarbonyl) protecting group at N1, a hydroxymethyl substituent at C3 in the R-configuration, and a methyl group at C2 in the S-configuration . Azetidines are increasingly recognized as privileged scaffolds in medicinal chemistry due to their combination of significant ring strain (~25.4 kcal/mol) and adequate stability for handling—a balance that positions them between highly reactive aziridines (27.7 kcal/mol) and comparatively inert pyrrolidines (5.4 kcal/mol) [1]. This compound serves as a versatile chiral intermediate in pharmaceutical synthesis, with the Boc group enabling orthogonal protection strategies and the two differentiated substituents providing distinct vectors for regioselective elaboration [2].

Why Generic Substitution of tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate Fails: Stereochemical and Functional-Group Specificity


Substituting this compound with a structurally related azetidine building block—even one differing by a single stereocenter or functional group—can fundamentally alter downstream synthetic outcomes and biological properties. The (2R,3S) configuration defines a precise three-dimensional orientation of the hydroxymethyl and methyl groups that cannot be replicated by its (2R,3R) diastereomer or by the non-methylated analog tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3) [1]. The 2-methyl substituent introduces both a second chiral center and measurably different physicochemical properties: the non-methylated analog possesses a computed XLogP3 of 0.5 and TPSA of 49.8 Ų [2], whereas the 2-methyl substitution in the target compound increases lipophilicity and molecular volume (MW 201.26 vs. 187.24 g/mol), affecting membrane permeability and protein-binding characteristics. Furthermore, the hydroxymethyl (–CH₂OH) group provides a primary alcohol handle for further functionalization (oxidation, esterification, etherification) that is distinct from the secondary alcohol in the 3-hydroxy analog (CAS 1638744-13-4), offering different reactivity, steric accessibility, and hydrogen-bonding geometry . These differences are not interchangeable in stereocontrolled synthetic pathways where both absolute configuration and functional-group identity dictate the stereochemical outcome of subsequent transformations.

Quantitative Differentiation Evidence for tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate vs. Closest Analogs


Stereochemical Configuration (2R,3S) vs. (2R,3R) Diastereomer: Impact on Chiral Induction

The (2R,3S) configuration of the target compound places the C2-methyl and C3-hydroxymethyl groups in a trans relationship on the azetidine ring, yielding a distinct spatial orientation compared to the (2R,3R) diastereomer (CAS 2088511-76-4). In the broader azetidine class, stereochemical configuration at the 2- and 3-positions has been demonstrated to directly control enantioselectivity outcomes in asymmetric catalysis: chiral C2-symmetric 2,4-disubstituted azetidine β-amino alcohols achieved enantiomeric excesses of >99% in diethylzinc addition to aldehydes, with the absolute sense of stereoinduction dictated solely by the azetidine ring configuration [1]. For azetidine-based building blocks, enantiomeric purity specifications typically require ≥98% ee as verified by chiral HPLC or SFC on amylose- or cellulose-derived stationary phases . The (2R,3S) diastereomer is supplied with defined absolute stereochemistry, whereas generic or mixed-diastereomer preparations introduce uncontrolled stereochemical variables that propagate through multi-step synthetic sequences.

asymmetric synthesis chiral building blocks stereochemical induction

Molecular Weight and Lipophilicity: 2-Methyl Substitution vs. Non-Methylated Analog

The target compound (C₁₀H₁₉NO₃, MW 201.26 g/mol) incorporates a 2-methyl substituent that is absent in the structurally simpler analog tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3; C₉H₁₇NO₃, MW 187.24 g/mol). The non-methylated analog has a computed XLogP3 of 0.5 and a topological polar surface area (TPSA) of 49.8 Ų [1]. Introduction of a methyl group at the C2 position is predicted to increase the calculated logP by approximately 0.5–0.7 units based on the established π-contribution of an sp³-hybridized methyl substituent (~0.5 per methyl group in the Ghose-Crippen atom-based method), resulting in an estimated XLogP3 of ~1.0 for the target compound [2]. This moderate increase in lipophilicity can be advantageous for membrane permeability in cell-based assays while maintaining aqueous solubility within drug-like space. Additionally, the 2-methyl group introduces an additional stereocenter, enabling diastereomeric resolution and chiral amplification strategies not available with the achiral analog.

physicochemical properties lipophilicity lead optimization

Hydroxymethyl (–CH₂OH) vs. Hydroxy (–OH) at C3: Functional-Group Reactivity Differentiation

The target compound bears a primary alcohol (hydroxymethyl) at C3, in contrast to the secondary alcohol found in tert-butyl (2R,3S)-3-hydroxy-2-methylazetidine-1-carboxylate (CAS 1638744-13-4). Primary alcohols exhibit markedly different reactivity profiles compared to secondary alcohols: they are more readily oxidized to aldehydes and carboxylic acids using mild oxidants (e.g., TEMPO/bleach, Dess-Martin periodinane), undergo faster esterification and etherification kinetics due to reduced steric hindrance, and offer greater conformational flexibility for downstream coupling reactions . The primary alcohol in the target compound also provides a longer spacer between the azetidine ring and the reactive hydroxyl, potentially reducing steric clash in subsequent transformations. Conversely, the secondary alcohol in the 3-hydroxy analog (MW 187.24 g/mol) is more sterically hindered and may resist certain functionalization reactions, limiting synthetic versatility . This functional-group difference directly impacts the range of accessible derivatives and the efficiency of multi-step synthetic routes.

synthetic handles functional group interconversion alcohol reactivity

Ring Strain-Driven Reactivity Advantage: Azetidine Core vs. Pyrrolidine-Based Building Blocks

The four-membered azetidine ring in the target compound possesses an inherent ring strain energy of approximately 25.4 kcal/mol, which is substantially higher than the 5.4 kcal/mol strain energy of the five-membered pyrrolidine ring [1]. This ~20 kcal/mol difference in strain energy translates into fundamentally distinct reactivity profiles: azetidines undergo strain-driven ring-opening and ring-expansion reactions under conditions where pyrrolidines remain inert [2]. The intermediate strain level—higher than pyrrolidine yet lower than aziridine (27.7 kcal/mol)—confers a unique balance that enables controlled, triggered reactivity: the azetidine core is sufficiently stable for routine handling and chromatographic purification, yet reactive enough to participate in ring-expansion cascades, nucleophilic ring-opening, and [3+1] cycloaddition reactions [3]. In hydrogen-bond basicity studies, azetidine and pyrrolidine exhibit comparable pKHB values, suggesting similar hydrogen-bond acceptor capacity despite the difference in ring size and strain [4]. For procurement decisions, this means the azetidine scaffold provides a reactivity window unavailable with pyrrolidine-based building blocks, enabling synthetic disconnections that are not feasible with the larger-ring analog.

ring strain reactivity ring expansion heterocyclic chemistry

Boc Protection Stability and Selective Deprotection: Compatibility with Orthogonal Synthetic Strategies

The N-Boc (tert-butoxycarbonyl) protecting group in the target compound can be selectively removed under mild acidic conditions (e.g., TFA in dichloromethane at 0 °C to room temperature) or via thermolytic deprotection in continuous flow (trifluoroethanol, 150 °C, 60 min residence time), while leaving other acid-sensitive or thermally labile functional groups intact [1]. Critically, the N-Boc azetidine system has been demonstrated to remain intact under conditions that cleave the more labile N-Botc (tert-butoxythiocarbonyl) analog: treatment of a 1:1 mixture of N-Botc-azetidine and N-Boc-azetidine with TFA resulted in a ~1:1 mixture of deprotected azetidine and unreacted N-Boc-azetidine, confirming the superior acid stability of the Boc group relative to the Botc analog [2]. The Boc group also enhances solubility in common organic solvents (e.g., dichloromethane, THF, ethyl acetate) and stabilizes the azetidine ring during multi-step synthetic sequences. Recommended storage conditions are 2–8 °C under inert atmosphere, consistent with class norms for Boc-protected azetidines [3]. This stability profile supports orthogonal protection/deprotection strategies where the Boc group remains intact while other protecting groups are manipulated.

protecting group chemistry orthogonal deprotection solid-phase synthesis

Conformational Rigidity: Azetidine Scaffold vs. Acyclic or Larger-Ring Alternatives for Drug Design

The four-membered azetidine ring imposes significant conformational restriction on substituent orientation compared to acyclic amino alcohol building blocks or larger heterocycles (pyrrolidine, piperidine). This rigidity reduces the entropic penalty upon binding to biological targets, as the ligand is pre-organized in a bioactive conformation [1]. In drug discovery programs, azetidine-containing building blocks have been adopted as a strategy to improve binding affinity, target selectivity, and metabolic stability by blocking sites of oxidative metabolism [2]. The (2R,3S) configuration in the target compound adds a further layer of conformational definition: the trans relationship between the C2-methyl and C3-hydroxymethyl groups restricts rotational freedom around the C2–C3 bond, producing a well-defined spatial orientation of the two substituents. Azetidines are also employed as bioisosteric replacements for larger saturated heterocycles and carbonyl groups, offering similar pharmacophoric properties with improved physicochemical profiles . In ¹H NMR analysis, cis and trans isomers of substituted azetidines exhibit distinct chemical shift differences, and ¹⁵N NMR shows large chemical shift differences between cis and trans azetidine isomers, enabling unambiguous stereochemical assignment [3].

conformational constraint entropic penalty binding affinity drug design

Optimal Application Scenarios for tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate Based on Quantitative Differentiation Evidence


Stereocontrolled Synthesis of Enantiomerically Pure Pharmaceutical Intermediates Requiring Defined (2R,3S) Configuration

This compound is ideally suited for multi-step synthetic routes where the absolute (2R,3S) configuration serves as the chiral anchor for subsequent stereoselective transformations. As demonstrated in the azetidine class, the stereochemical sense of asymmetric induction is dictated by the azetidine ring configuration, with enantiomeric excesses exceeding 99% achievable when using enantiopure azetidine scaffolds in catalytic asymmetric reactions [1]. The defined (2R,3S) stereochemistry ensures that downstream chiral centers are established with predictable absolute configuration, eliminating the risk of enantiomeric contamination that would arise from use of the (2R,3R) diastereomer or racemic mixtures. This is critical for pharmaceutical intermediate supply chains where stereochemical identity directly impacts the biological activity and regulatory acceptability of the final active pharmaceutical ingredient (API).

Strain-Driven Ring-Expansion and Ring-Opening Cascades for Complex Heterocycle Construction

The ~25.4 kcal/mol ring strain of the azetidine core [2] enables synthetic disconnections that are inaccessible with pyrrolidine-based building blocks (5.4 kcal/mol strain). This compound is appropriate for research programs employing strain-release-driven strategies—including ring-expansion to pyrrolidines or piperidines, nucleophilic ring-opening to generate acyclic amino alcohols, and [3+1] cycloaddition manifolds—where the intermediate strain level provides sufficient reactivity for transformation while maintaining adequate stability for handling and purification. The Boc group remains intact under the mild acidic or thermolytic conditions typically used for azetidine ring-opening, allowing sequential deprotection after ring transformation [3].

Medicinal Chemistry Lead Optimization: Conformationally Constrained Scaffold with Tunable Lipophilicity

The combination of the rigid azetidine core, the lipophilicity-enhancing 2-methyl group (estimated ΔXLogP3 ≈ +0.5 vs. the non-methylated analog [4]), and the synthetically versatile primary hydroxymethyl handle makes this compound a valuable building block for structure-activity relationship (SAR) exploration. Incorporating this scaffold into lead compounds can reduce conformational flexibility, potentially lowering the entropic penalty upon target binding and improving binding affinity relative to acyclic or larger-ring alternatives [5]. The primary alcohol at C3 provides a handle for rapid analog generation through esterification, etherification, or oxidation to the carboxylic acid, enabling systematic exploration of the vectors projecting from the azetidine core. The moderate estimated logP (~1.0) positions derivatives favorably within drug-like chemical space.

Orthogonal Protection Strategies in Solid-Phase and Flow Chemistry Synthesis

The N-Boc group on this compound exhibits documented stability under conditions that cleave more labile carbamate protecting groups (e.g., N-Botc), as confirmed by direct competition experiments [3]. This enables orthogonal protection/deprotection strategies where the Boc group is selectively retained while other protecting groups are manipulated. The compound is compatible with continuous flow thermolytic deprotection protocols (TFE, 150 °C, 60 min residence time) that avoid strong acid catalysts, facilitating integration into automated synthesis platforms [6]. Storage at 2–8 °C under inert atmosphere ensures long-term stability for inventory management in industrial research settings.

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